molecular formula C7H5NO5 B184562 3-Hydroxy-5-nitrobenzoic acid CAS No. 78238-14-9

3-Hydroxy-5-nitrobenzoic acid

Cat. No. B184562
CAS RN: 78238-14-9
M. Wt: 183.12 g/mol
InChI Key: ZVLLYIMPDTXFNC-UHFFFAOYSA-N
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Description

3-Hydroxy-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H5NO5 . It is used as a synthetic intermediate in the synthesis of other compounds .


Synthesis Analysis

The synthesis of this compound can be achieved by dissolving 3-hydroxybenzoic acid in acetonitrile and slowly adding ammonium cerium nitrate. The reaction is stirred at room temperature overnight. After the reaction is complete, it is quenched with water, extracted with ethyl acetate, and the organics are combined. The product is then dried, concentrated under reduced pressure, and purified by column chromatography .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a hydroxyl group (OH) at the 3rd position and a nitro group (NO2) at the 5th position . The trimorphism of 3-hydroxybenzoic acid has been studied, and it was found that it could exist in more than two polymorphs .


Chemical Reactions Analysis

When 3-hydroxybenzoic acid undergoes electrophilic substitution reactions such as nitration, halogenation, or sulfonation, the reactions occur mainly at the ortho or para positions relative to the hydroxyl group .


Physical And Chemical Properties Analysis

This compound is a solid compound with a melting point of 190-195 °C . It has a predicted boiling point of 423.5±40.0 °C and a predicted density of 1.631±0.06 g/cm3 .

Scientific Research Applications

  • Anticonvulsant Activities : Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid (a compound related to 3-Hydroxy-5-nitrobenzoic acid) were synthesized, and their structures were determined through X-ray crystallography. These compounds exhibited anticonvulsant activities, indicating potential pharmaceutical applications (D'angelo et al., 2008).

  • Liquid-Chromatographic Separation : In a study comparing liquid-chromatographic and colorimetric methods for analyzing urinary 5-hydroxy-3-indoleacetic acid, 1-nitroso-2-naphthol was used as an analytical agent, demonstrating the role of nitrobenzoic acid derivatives in analytical chemistry (Draganac et al., 1980).

  • Sulfhydryl Group Determination : A water-soluble aromatic disulfide derivative, 5,5′-dithiobis(2-nitrobenzoic acid), has been used for the determination of sulfhydryl groups in biological materials, highlighting its utility in biochemical research (Ellman, 1959).

  • Influenza Virus Neuraminidase Inhibition : 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, a designed inhibitor for the influenza virus neuraminidase protein, was studied for its hydrogen-bonded dimeric crystal structure, indicating its pharmaceutical significance (Jedrzejas et al., 1995).

  • Metal-Coordinated Complexes : Tetraaqua-bis(3-hydroxy-4-nitrobenzoato) Co(II) and Ni(II) complexes and diaqua-bis(2-hydroxy-4-methoxybenzoato) Zn(II) complex were synthesized, showing how this compound derivatives can form metal-coordinated complexes with potential applications in coordination chemistry (D'angelo et al., 2011).

  • Nanoplate Synthesis : P-nitrobenzoic acid was used as a structure-directing agent in the synthesis of WO3 nanoplates, suggesting applications in nanomaterials and sensor technology (Su et al., 2010).

  • Nitroreduction and DNA Adduct Formation : 3-Nitrobenzo[a]pyrene, a related compound, was studied for its mutagenic potential through nitroreduction and subsequent DNA adduct formation, indicating its relevance in toxicology and environmental studies (Herreno-saenz et al., 1993).

  • Rare Earth Metal Chelates : The stability constants of rare earth metal chelates containing 3-Hydroxy-4-nitrobenzoic acid as ligands were determined, showcasing its applications in coordination chemistry and materials science (Vyas & Mathur, 2009).

Safety and Hazards

3-Hydroxy-5-nitrobenzoic acid is considered hazardous. It can cause serious eye irritation and may be harmful if swallowed. It can also cause skin irritation and may cause respiratory irritation .

properties

IUPAC Name

3-hydroxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLLYIMPDTXFNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356201
Record name 3-hydroxy-5-nitrobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78238-14-9
Record name 3-Hydroxy-5-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78238-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-hydroxy-5-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-5-nitrobenzoic acid
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Synthesis routes and methods

Procedure details

To a solution of 3-amino-5-nitro-benzoic acid methyl ester (Example 313, 1.96 g, 10 mmol) in 23 mL of H2O and 5 mL of con. H2SO4 at 0° C., was added a solution of NaNO2 (Aldrich, 900 mg, 13 mmol) in 9 mL of H2O. After 50 min stirring, the resulting diazonium salt was added to a solution of 17 mL of H2O and 17 mL of con. H2SO4 at 90° C. After stirred at 90 ° C. for 90 min, the mixture was cooled to room temperature and brought to pH 3 with con. NH4OH. The mixture was extracted 3× with EtOAc (100 mL). The organic layers were washed twice with a brine solution (100 mL), dried over Na2SO4 and concentrated. The residue was purified by chromatography (5%-10% MeOH/CH2Cl2) to give 705 mg (39%) of product.
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
900 mg
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
17 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
23 mL
Type
solvent
Reaction Step Six
Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-hydroxy-5-nitrobenzoic acid interact with influenza virus neuraminidase, and what are the downstream effects?

A1: this compound belongs to a new class of influenza virus neuraminidase (NA) inhibitors designed based on the three-dimensional structure of the NA-DANA complex. [] These benzoic acid derivatives were conceived after modeling interactions within the NA active site. [] Although a rudimentary inhibitor, this compound demonstrated moderate NA inhibition by binding to the enzyme's active site as predicted. [] This binding interaction was confirmed through X-ray crystallography studies of the compound complexed with NA from both influenza A and B strains. [] While the specific downstream effects weren't detailed in the provided research, inhibiting NA disrupts the virus's ability to detach from infected cells, hindering its spread. []

Q2: What is the structure-activity relationship (SAR) of this compound and its analogs in the context of influenza virus neuraminidase inhibition?

A2: The provided research highlights the importance of specific substituents on the benzoic acid scaffold for NA inhibition. For instance, the presence of the acetyl amino group, hydroxyl group, and nitro group at specific positions on the benzene ring was deemed crucial for interaction with the NA active site. [] Further research utilized the structural data of this compound and its analogs complexed with NA to design more potent benzoic acid-based inhibitors. [] This iterative process of structure-based design and activity evaluation exemplifies the SAR approach in drug development.

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